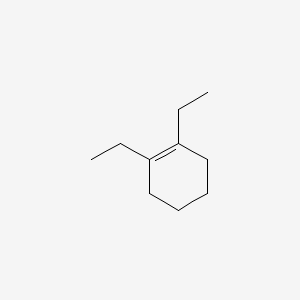
1,2-Diethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethylcyclohex-1-ene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where two ethyl groups are substituted at the 1 and 2 positions of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene. This process typically uses ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium amide (NaNH2) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond, converting it into 1,2-diethylcyclohexane.
Substitution: Halogenation reactions can occur, where halogens such as bromine (Br2) add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1,2-diethylcyclohexane.
Substitution: Formation of dihalides.
Scientific Research Applications
1,2-Diethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Diethylcyclohex-1-ene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The pathways involved in these reactions depend on the nature of the reagents and conditions used.
Comparison with Similar Compounds
1,2-Diethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethyl groups. The larger ethyl groups in this compound can lead to different steric and electronic effects.
1,2-Dipropylcyclohex-1-ene: Contains propyl groups, which are larger than ethyl groups, potentially leading to more significant steric hindrance and different reactivity.
Cyclohexene: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and physical properties.
Properties
CAS No. |
93112-32-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,2-diethylcyclohexene |
InChI |
InChI=1S/C10H18/c1-3-9-7-5-6-8-10(9)4-2/h3-8H2,1-2H3 |
InChI Key |
VJKWRJZRTVBJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















